3-tert-butyl-5-chloro-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

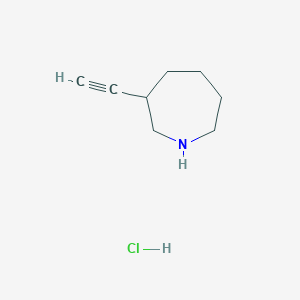

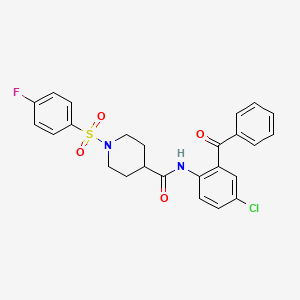

“3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.66 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, can be achieved through various methods. One common approach is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, has been reported .Molecular Structure Analysis

The molecular structure of “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The compound also contains a tert-butyl group, a chlorine atom, and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also be involved in palladium-catalyzed coupling of aryl triflates .Physical And Chemical Properties Analysis

“3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 172.66 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole: serves as a versatile scaffold in organic synthesis, often used as a starting material for the preparation of more complex heterocyclic systems. Its structural diversity is leveraged in medicinal chemistry for the synthesis of compounds with potential pharmacological activities .

Tautomerism and Structural Studies

The compound exhibits tautomerism, a phenomenon that can influence its reactivity and, consequently, the synthetic strategies it’s involved in. Understanding its tautomeric and conformational preferences is crucial for designing synthetic methods and predicting the biological activities of related compounds .

Heterocyclic Synthesis

Pyrazoles, including 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole , are extensively used as precursors in the synthesis of condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. These systems are significant in various fields, including pharmaceuticals .

Safety and Hazards

Direcciones Futuras

Pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, have attracted attention due to their wide range of physiological and pharmacological activities . They are valuable building blocks in drug discovery and modern organic synthesis . Therefore, the ongoing need for new and functionalized pyrazole derivatives to probe novel reactivity has driven the development of innovative synthetic methods .

Propiedades

IUPAC Name |

3-tert-butyl-5-chloro-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHNLLOTNNKBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)

![5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2871290.png)

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)